![molecular formula C18H22O3 B14355111 Hexyl [(naphthalen-2-yl)oxy]acetate CAS No. 94265-24-4](/img/structure/B14355111.png)
Hexyl [(naphthalen-2-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl [(naphthalen-2-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is an ester formed from hexyl alcohol and naphthalen-2-yl acetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexyl [(naphthalen-2-yl)oxy]acetate typically involves the esterification of hexyl alcohol with naphthalen-2-yl acetate. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then separated and purified using industrial-scale distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl [(naphthalen-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Hexyl [(naphthalen-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of hexyl [(naphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexyl alcohol and naphthalen-2-yl acetate, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Hexyl [(naphthalen-2-yl)oxy]acetate can be compared with other similar compounds, such as:
Hexyl acetate: Another ester with a simpler structure, used primarily in the fragrance and flavor industry.
Naphthalen-2-yl acetate: A related compound with similar reactivity but different applications.
The uniqueness of this compound lies in its combined structural features, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
94265-24-4 |
|---|---|
Formule moléculaire |
C18H22O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
hexyl 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C18H22O3/c1-2-3-4-7-12-20-18(19)14-21-17-11-10-15-8-5-6-9-16(15)13-17/h5-6,8-11,13H,2-4,7,12,14H2,1H3 |
Clé InChI |
HGWXBUZYEBJUTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


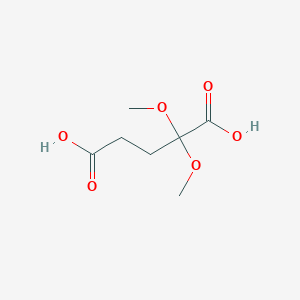

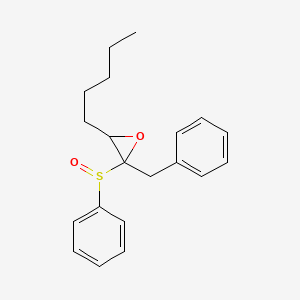
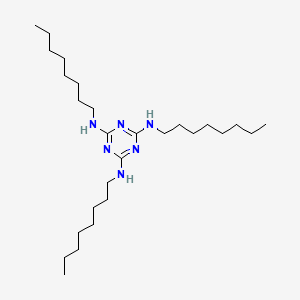
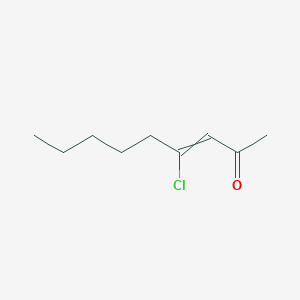
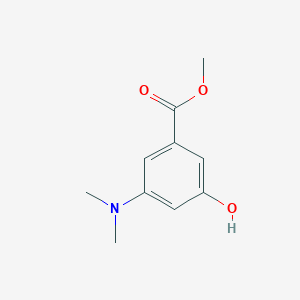
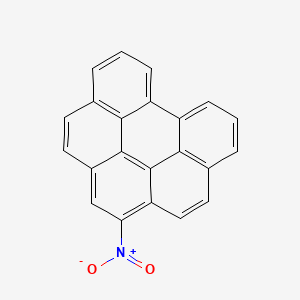
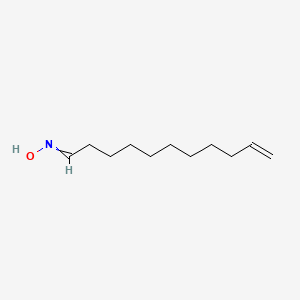
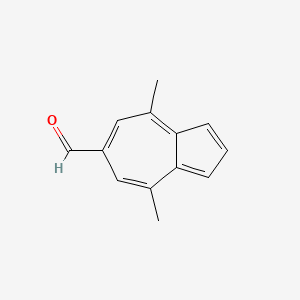
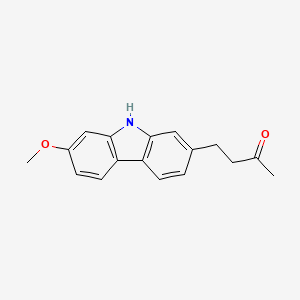

![2-[(4-Fluorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14355096.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
methanone](/img/structure/B14355121.png)
